molecular formula C18H15N3O3 B12174963 N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine

Katalognummer: B12174963
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: ITITWRKXSCKZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features both pyridine and quinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common method includes the reaction of 2-(pyridin-4-yl)quinoline with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted pyridine or quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(pyridin-2-yl)quinolin-4-yl derivatives
  • N-(quinolin-2-yl)quinolin-4-yl derivatives
  • N-(isoquinolin-1-yl)quinolin-4-yl derivatives

Uniqueness

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to its specific combination of pyridine and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H15N3O3

Molekulargewicht

321.3 g/mol

IUPAC-Name

3-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C18H15N3O3/c22-17(23)7-10-20-18(24)14-11-16(12-5-8-19-9-6-12)21-15-4-2-1-3-13(14)15/h1-6,8-9,11H,7,10H2,(H,20,24)(H,22,23)

InChI-Schlüssel

ITITWRKXSCKZNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.